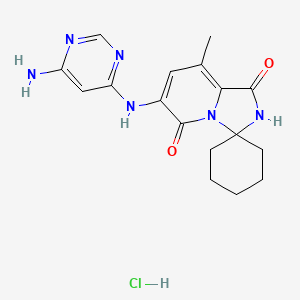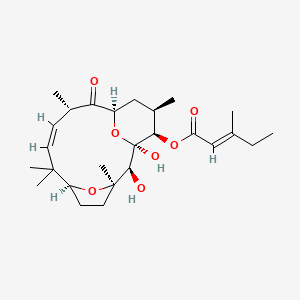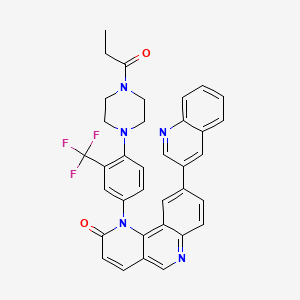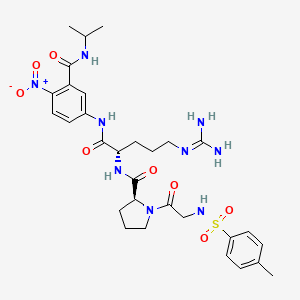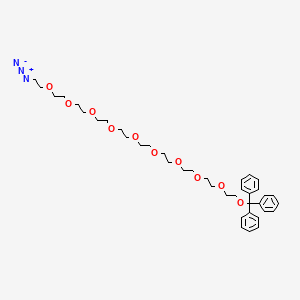
Trityl-PEG10-Azide
Overview
Description
Trityl-PEG10-Azide is a compound that consists of a polyethylene glycol (PEG) chain with ten ethylene glycol units, an azide group at one end, and a trityl (triphenylmethyl) protecting group at the other end. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The azide group enables click chemistry reactions, while the trityl group can be removed under acidic conditions or hydrogenolysis .
Mechanism of Action
Target of Action
Trityl-PEG10-Azide is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound contains an azide group and a trityl protected ester . The trityl group can be removed under acid conditions or hydrogenolysis . The azide group enables Click Chemistry , which is a type of chemical reaction that can occur with molecules containing alkyne groups . This allows this compound to bind to the target protein and the E3 ubiquitin ligase, forming a ternary complex . This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By forming a ternary complex with the target protein and an E3 ubiquitin ligase, this compound can lead to the ubiquitination and degradation of the target protein .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The primary result of the action of this compound is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects depending on the specific protein being targeted .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of acid can lead to the removal of the trityl group . Additionally, the presence of molecules containing alkyne groups can enable Click Chemistry, allowing this compound to bind to its targets . The hydrophilic PEG spacer can increase the solubility of this compound in aqueous media , potentially enhancing its efficacy in such environments
Biochemical Analysis
Biochemical Properties
Trityl-PEG10-Azide interacts with various biomolecules in the process of PROTAC molecule synthesis . The azide group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the synthesis of PROTAC molecules . As a linker in PROTACs, this compound contributes to the selective degradation of target proteins, leveraging the intracellular ubiquitin-proteasome system .
Molecular Mechanism
The molecular mechanism of this compound is associated with its role as a linker in PROTACs . It enables the formation of PROTAC molecules that can bind to an E3 ubiquitin ligase and the target protein, leading to the degradation of the target protein .
Temporal Effects in Laboratory Settings
As a component of PROTAC molecules, its effects would likely be related to the stability and degradation of the PROTACs it helps form .
Metabolic Pathways
As a component of PROTAC molecules, it may be involved in the ubiquitin-proteasome system .
Transport and Distribution
As a component of PROTAC molecules, it may be distributed wherever these molecules exert their effects .
Subcellular Localization
As a component of PROTAC molecules, it may be localized wherever these molecules exert their effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trityl-PEG10-Azide typically involves the following steps:
PEGylation: The initial step involves the polymerization of ethylene oxide to form a PEG chain with ten ethylene glycol units.
Azidation: The terminal hydroxyl group of the PEG chain is converted to an azide group using sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Tritylation: The other terminal hydroxyl group is protected with a trityl group using trityl chloride and a base such as pyridine or triethylamine.
The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Trityl-PEG10-Azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form triazoles.
Deprotection: The trityl group can be removed under acidic conditions or by hydrogenolysis to expose the terminal hydroxyl group for further functionalization.
Substitution Reactions: The azide group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper sulfate and sodium ascorbate in a solvent such as water or DMSO.
Trityl Deprotection: Trifluoroacetic acid in dichloromethane or hydrogen gas with a palladium catalyst
Major Products
Scientific Research Applications
Trityl-PEG10-Azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates. .
Biology: Employed in the development of targeted drug delivery systems and imaging agents.
Medicine: Utilized in the design of drug conjugates for targeted therapy.
Industry: Applied in the production of PEGylated products to improve solubility, stability, and bioavailability of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Trityl-PEG4-Azide: Similar structure but with a shorter PEG chain.
Trityl-PEG12-Azide: Similar structure but with a longer PEG chain.
Methoxy-PEG10-Azide: Similar structure but with a methoxy group instead of a trityl group.
Uniqueness
Trityl-PEG10-Azide is unique due to its balanced PEG chain length, which provides optimal solubility and biocompatibility. The trityl group offers a protective function that can be selectively removed, making it versatile for various applications in bioconjugation and drug delivery .
Properties
IUPAC Name |
[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H55N3O10/c40-42-41-16-17-43-18-19-44-20-21-45-22-23-46-24-25-47-26-27-48-28-29-49-30-31-50-32-33-51-34-35-52-39(36-10-4-1-5-11-36,37-12-6-2-7-13-37)38-14-8-3-9-15-38/h1-15H,16-35H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGESYAKTEQEZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H55N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione](/img/structure/B611405.png)
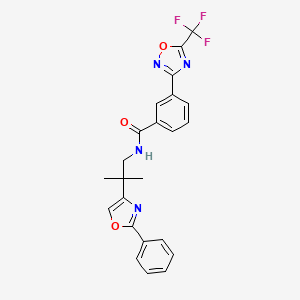
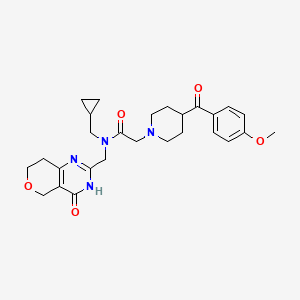
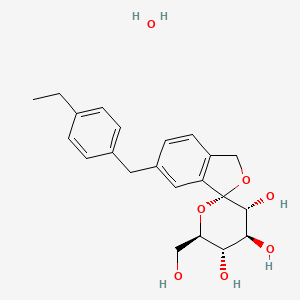
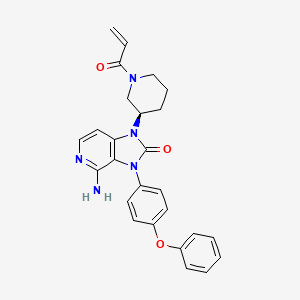
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B611417.png)
